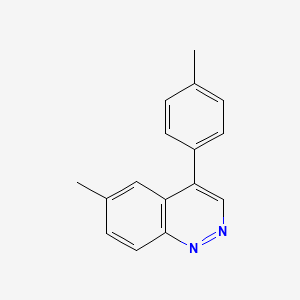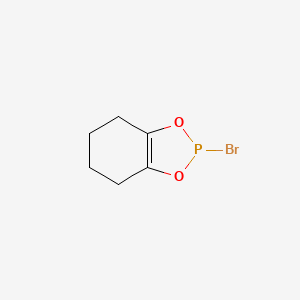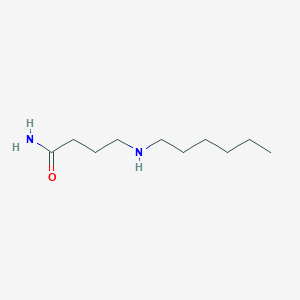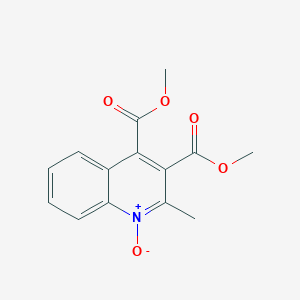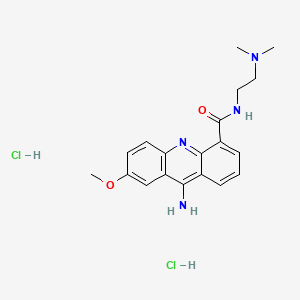oxophosphanium CAS No. 88648-16-2](/img/structure/B14381320.png)
[(4-Ethylphenyl)methoxy](1-hydroxyethyl)oxophosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Ethylphenyl)methoxyoxophosphanium is a complex organophosphorus compound characterized by its unique structure, which includes an ethyl-substituted phenyl group, a methoxy group, and a hydroxyethyl group attached to an oxophosphanium core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethylphenyl)methoxyoxophosphanium typically involves multiple steps, starting with the preparation of the 4-ethylphenylmethanol precursor. This precursor is then reacted with a suitable phosphine reagent under controlled conditions to form the oxophosphanium core. The reaction conditions often require the use of a base, such as sodium hydride, and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of (4-Ethylphenyl)methoxyoxophosphanium may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography, can further streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Ethylphenyl)methoxyoxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxophosphanium core to phosphines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or hydroxyethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted derivatives with various functional groups.
Applications De Recherche Scientifique
(4-Ethylphenyl)methoxyoxophosphanium has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It finds applications in the development of advanced materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of (4-Ethylphenyl)methoxyoxophosphanium involves its interaction with molecular targets through its oxophosphanium core. This core can coordinate with metal ions, facilitating catalytic processes. Additionally, the compound’s functional groups can participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand with similar coordination properties.
(4-Methoxyphenyl)methoxyphosphine: Shares structural similarities but lacks the ethyl and hydroxyethyl groups.
(4-Ethylphenyl)phosphine oxide: Similar in structure but differs in the oxidation state of the phosphorus atom.
Uniqueness
(4-Ethylphenyl)methoxyoxophosphanium is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both methoxy and hydroxyethyl groups allows for versatile chemical modifications, making it a valuable compound in various research fields.
Propriétés
Numéro CAS |
88648-16-2 |
|---|---|
Formule moléculaire |
C11H16O3P+ |
Poids moléculaire |
227.22 g/mol |
Nom IUPAC |
(4-ethylphenyl)methoxy-(1-hydroxyethyl)-oxophosphanium |
InChI |
InChI=1S/C11H16O3P/c1-3-10-4-6-11(7-5-10)8-14-15(13)9(2)12/h4-7,9,12H,3,8H2,1-2H3/q+1 |
Clé InChI |
HXRLMSYBQXIVMU-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)CO[P+](=O)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


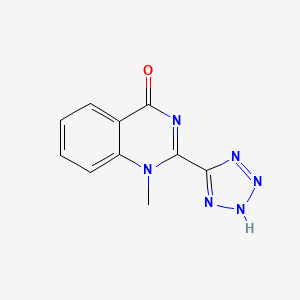
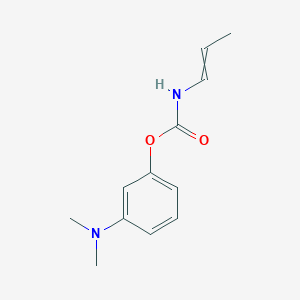



![1-[3-(Pyridin-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B14381265.png)

![(5-Nitrofuran-2-yl)[3-(2-nitrophenyl)oxiran-2-yl]methanone](/img/structure/B14381277.png)
